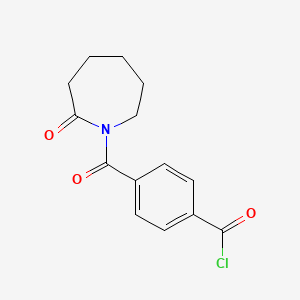
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride is an organic compound with the molecular formula C14H14ClNO3. It is a derivative of benzoyl chloride, featuring an azepane ring with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-oxoazepane-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the acyl chloride group. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-Oxoazepane-1-carbonyl)benzoic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually conducted in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various amides, esters, and thioesters.
Hydrolysis: 4-(2-Oxoazepane-1-carbonyl)benzoic acid.
Reduction: 4-(2-Hydroxyazepane-1-carbonyl)benzoyl chloride.
Scientific Research Applications
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue with a similar acyl chloride group but without the azepane ring.
4-Oxoazepane-1-carboxylic Acid: A precursor in the synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride.
4-(2-Hydroxyazepane-1-carbonyl)benzoyl Chloride: A reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both an azepane ring and an acyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
925668-22-0 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-(2-oxoazepane-1-carbonyl)benzoyl chloride |
InChI |
InChI=1S/C14H14ClNO3/c15-13(18)10-5-7-11(8-6-10)14(19)16-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2 |
InChI Key |
MAOUTRLYLJXKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















